Thiazole, 5-ethyl-4-phenyl- Thiazole, 5-ethyl-4-phenyl-
Brand Name: Vulcanchem
CAS No.: 14229-94-8
VCID: VC20982623
InChI: InChI=1S/C11H11NS/c1-2-10-11(12-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
SMILES: CCC1=C(N=CS1)C2=CC=CC=C2
Molecular Formula: C11H11NS
Molecular Weight: 189.28 g/mol

Thiazole, 5-ethyl-4-phenyl-

CAS No.: 14229-94-8

Cat. No.: VC20982623

Molecular Formula: C11H11NS

Molecular Weight: 189.28 g/mol

* For research use only. Not for human or veterinary use.

Thiazole, 5-ethyl-4-phenyl- - 14229-94-8

Specification

CAS No. 14229-94-8
Molecular Formula C11H11NS
Molecular Weight 189.28 g/mol
IUPAC Name 5-ethyl-4-phenyl-1,3-thiazole
Standard InChI InChI=1S/C11H11NS/c1-2-10-11(12-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Standard InChI Key LNGMWMFCNKYANI-UHFFFAOYSA-N
SMILES CCC1=C(N=CS1)C2=CC=CC=C2
Canonical SMILES CCC1=C(N=CS1)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

Structural Characteristics

The chemical structure of 5-ethyl-4-phenyl-thiazole consists of a thiazole core with specific substituents. The thiazole nucleus is a planar, five-membered aromatic heterocycle containing one sulfur atom and one nitrogen atom at positions 1 and 3, respectively. In 5-ethyl-4-phenyl-thiazole, an ethyl group (-CH₂CH₃) is attached at position 5, while a phenyl ring (C₆H₅-) is connected at position 4 .

Physical and Chemical Properties

Based on the analysis of similar compounds, the following properties can be expected for 5-ethyl-4-phenyl-thiazole:

PropertyValue/Description
Molecular FormulaC₁₁H₁₁NS
Molecular WeightApproximately 189.28 g/mol
Physical StateLikely a crystalline solid at room temperature
SolubilityLikely soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide; limited solubility in water
Melting PointExpected to be in the range of 50-100°C
Boiling PointExpected to be >200°C
LogPLikely between 2.5-3.5, indicating moderate lipophilicity

The thiazole ring contributes to the compound's aromaticity, while the ethyl and phenyl substituents enhance its lipophilicity. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, potentially influencing the compound's interactions with biological targets .

Synthesis Methods

Modern Synthetic Approaches

Contemporary approaches to synthesizing substituted thiazoles often employ microwave-assisted reactions, solid-phase synthesis, or catalytic methods to improve yields and reduce reaction times. These methods could potentially be adapted for the synthesis of 5-ethyl-4-phenyl-thiazole .

Chemical Reactivity

Nucleophilic Reactions

The thiazole ring may undergo nucleophilic attack at specific positions, particularly if activated by electron-withdrawing groups. The reactivity pattern would be influenced by the presence of the ethyl and phenyl substituents .

Other Reactions

5-Ethyl-4-phenyl-thiazole can participate in various other reactions:

  • Metalation: The thiazole ring can undergo lithiation, particularly at position 2, allowing for further functionalization.

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Coordination chemistry: The nitrogen atom in the thiazole ring can coordinate with various metals, forming complexes that may have interesting properties for catalysis or materials science .

Biological Activities and Applications

Pharmacological Properties

Thiazole derivatives, including those with substituents similar to 5-ethyl-4-phenyl-thiazole, have demonstrated diverse biological activities. While specific data for 5-ethyl-4-phenyl-thiazole is limited in the search results, related thiazole compounds have shown the following activities:

  • Anticancer properties: Similar thiazole derivatives have exhibited cytotoxicity against various cancer cell lines. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have shown activity against A549 human lung adenocarcinoma cells .

  • Antimicrobial activity: Thiazole compounds are known for their antibacterial and antifungal properties, which could potentially be present in 5-ethyl-4-phenyl-thiazole as well.

  • Anti-inflammatory effects: Many thiazole derivatives possess anti-inflammatory properties that could be relevant to this compound .

Industrial and Research Applications

5-Ethyl-4-phenyl-thiazole and its derivatives have potential applications in:

  • Pharmaceutical development: As building blocks for the synthesis of more complex bioactive molecules and potential drug candidates .

  • Agricultural chemistry: In the development of agrochemicals for pest control and plant protection .

  • Material science: In the creation of functional materials with specific optical, electrical, or mechanical properties .

  • Flavor and fragrance industry: Thiazole derivatives are sometimes used as flavor enhancers or aromatic components .

Derivatives and Related Compounds

Key Derivatives

Several important derivatives of 5-ethyl-4-phenyl-thiazole have been reported in the literature:

  • N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide: This compound combines the 5-ethyl-4-phenyl-thiazole core with a dimethoxybenzamide moiety, potentially enhancing its biological activity.

  • 5-Ethyl-4-(4-phenyl-thiazol-2-yl)-thiophene-2-carboxamidine: This complex derivative incorporates the thiazole structure into a larger molecule with potential biological applications .

Structure-Activity Relationships

Studies on related compounds suggest that the biological activity of 5-ethyl-4-phenyl-thiazole derivatives is influenced by:

  • The nature of substituents at position 2 of the thiazole ring

  • Modifications to the phenyl group at position 4

  • Alterations to the ethyl group at position 5

For example, incorporation of additional heterocyclic systems or functional groups can significantly modify the biological activity profile of these compounds .

Research Studies and Findings

Structure-Based Drug Design

The unique structural features of 5-ethyl-4-phenyl-thiazole make it a valuable scaffold for structure-based drug design. Computational studies and molecular modeling approaches have been employed to design novel thiazole-based compounds with enhanced binding affinity to specific biological targets. The thiazole ring can interact with enzymes and receptors through various binding modes, contributing to the diversity of biological activities observed in this class of compounds .

Future Perspectives

Emerging Research Directions

The field of thiazole chemistry continues to evolve, with several promising research directions for 5-ethyl-4-phenyl-thiazole and its derivatives:

  • Development of novel synthetic methodologies: Research into more efficient, environmentally friendly synthetic routes for thiazole derivatives is ongoing.

  • Expansion of biological activity studies: Further investigation into the potential anticancer, antimicrobial, and anti-inflammatory properties of 5-ethyl-4-phenyl-thiazole derivatives could lead to valuable therapeutic agents.

  • Materials science applications: The exploration of thiazole-based compounds in the development of functional materials, such as organic semiconductors, photovoltaic cells, and chemical sensors, represents an exciting frontier .

Challenges and Opportunities

Despite the promising potential of 5-ethyl-4-phenyl-thiazole, several challenges remain:

  • Limited data on the specific biological activities of the unmodified 5-ethyl-4-phenyl-thiazole compound.

  • Need for more comprehensive structure-activity relationship studies to guide rational drug design.

  • Optimization of synthetic routes to improve yields and reduce environmental impact.

These challenges present opportunities for researchers to contribute to the field and expand our understanding of this interesting compound and its derivatives .

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